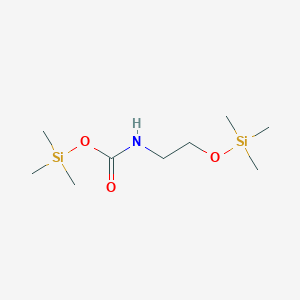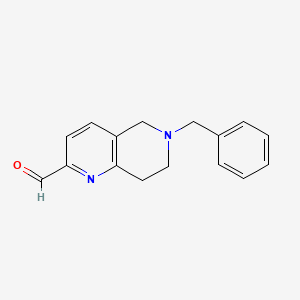![molecular formula C15H26N2O B11862246 2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11862246.png)
2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one can be achieved through several methods. One common method involves the intramolecular cyclization of gabapentin, a synthetic analogue of γ-aminobutyric acid. The cyclization process is influenced by factors such as temperature, moisture, and the presence of excipients . Another method involves the use of photochemical syntheses, where specific reaction conditions and reagents are employed to achieve the desired spirocyclic structure .
Chemical Reactions Analysis
2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. For example, the compound can be reduced using hydrogenation to form different analogs, or it can undergo oxidation to form new functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications. In the field of medicinal chemistry, it has been studied for its potential anti-ulcer activity. Derivatives of this compound have shown promising results in reducing ulcer formation in vivo . Additionally, it has been used in the development of new antihemorrhagic agents, where it targets matrix metalloproteinases to prevent excessive bleeding . The compound’s unique structure also makes it a valuable intermediate in the synthesis of other medicinally active agents .
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, in the context of anti-ulcer activity, the compound interacts with gastric mucosal cells to reduce acid secretion and promote healing . In the case of antihemorrhagic activity, it inhibits matrix metalloproteinases, which play a role in thrombus dissolution, thereby preventing excessive bleeding .
Comparison with Similar Compounds
2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one can be compared with other similar compounds such as 1-thia-4,8-diazaspiro[4.5]decan-3-one and 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one. These compounds share a similar spirocyclic structure but differ in their substituents and specific activities . The unique cyclohexylmethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H26N2O |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C15H26N2O/c18-14-10-15(6-8-16-9-7-15)12-17(14)11-13-4-2-1-3-5-13/h13,16H,1-12H2 |
InChI Key |
CYWLDDZPYIDRKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CC3(CCNCC3)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)


![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)

![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)

![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)
![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)



![(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)
![1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one](/img/structure/B11862237.png)
